molecular formula C18H14ClFN4OS B11611296 6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11611296
M. Wt: 388.8 g/mol
InChI Key: TYVRECMBVOYGMY-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and functional groups such as chloro, fluoro, and ethylsulfanyl

Preparation Methods

The synthesis of 6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced by reacting the triazine intermediate with suitable reagents.

    Functional Group Modifications: The chloro, fluoro, and ethylsulfanyl groups are introduced through substitution reactions using specific reagents and catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

    6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may result in different chemical and biological properties.

    This compound derivatives: Various derivatives of the compound with different substituents can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C18H14ClFN4OS

Molecular Weight

388.8 g/mol

IUPAC Name

6-(2-chloro-6-fluorophenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H14ClFN4OS/c1-2-26-18-22-17-15(23-24-18)10-6-3-4-9-13(10)21-16(25-17)14-11(19)7-5-8-12(14)20/h3-9,16,21H,2H2,1H3

InChI Key

TYVRECMBVOYGMY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC=C4Cl)F)N=N1

Origin of Product

United States

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